4-[4-(Chloromethyl)phenoxy]benzonitrile
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Overview
Description
4-[4-(Chloromethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H10ClNO It is characterized by the presence of a chloromethyl group attached to a phenoxy group, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Chloromethyl)phenoxy]benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloromethylphenol with 4-cyanophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Chloromethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxybenzonitriles.
Oxidation: Formation of 4-[4-(formyl)phenoxy]benzonitrile or 4-[4-(carboxyl)phenoxy]benzonitrile.
Reduction: Formation of 4-[4-(aminomethyl)phenoxy]benzonitrile.
Scientific Research Applications
4-[4-(Chloromethyl)phenoxy]benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(Chloromethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The phenoxy and benzonitrile moieties contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-[4-(Hydroxymethyl)phenoxy]benzonitrile: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
4-[4-(Methoxymethyl)phenoxy]benzonitrile: Contains a methoxymethyl group in place of the chloromethyl group.
4-[4-(Aminomethyl)phenoxy]benzonitrile: Features an aminomethyl group instead of the chloromethyl group.
Uniqueness
4-[4-(Chloromethyl)phenoxy]benzonitrile is unique due to its chloromethyl group, which imparts distinct reactivity and potential for covalent modifications. This makes it a valuable compound for applications requiring specific chemical transformations and interactions.
Properties
CAS No. |
90178-74-8 |
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Molecular Formula |
C14H10ClNO |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
4-[4-(chloromethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H10ClNO/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8H,9H2 |
InChI Key |
LVPRLERGDCUILM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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